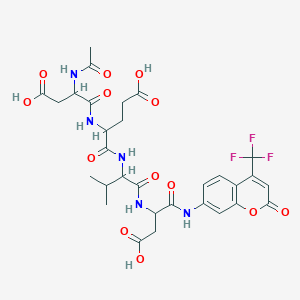

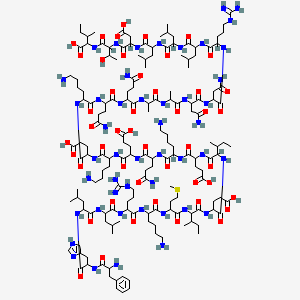

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin; Caspase-3 Substrate (Fluorogenic)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the execution phase of cell apoptosis. This compound is widely used in biochemical assays to measure caspase-3 activity, which is indicative of apoptotic processes in cells .

Vorbereitungsmethoden

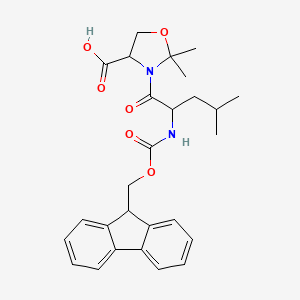

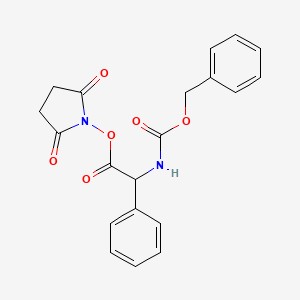

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin involves multiple steps, starting with the protection of amino acids and coupling them sequentially to form the peptide chain. The final step involves the coupling of the peptide with 7-amino-4-Trifluoromethylcoumarin. The reaction conditions typically include the use of coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, adhering to environmental and safety regulations .

Analyse Chemischer Reaktionen

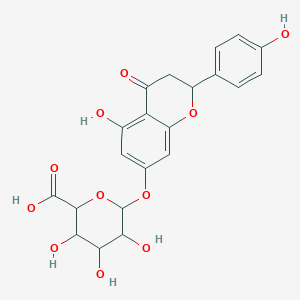

Types of Reactions: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin primarily undergoes hydrolysis when acted upon by caspase-3. This hydrolysis reaction cleaves the peptide bond between the aspartic acid residue and the 7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase-3 is essential for the reaction to proceed .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-Trifluoromethylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured using a fluorescence reader, providing a quantitative measure of caspase-3 activity .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-3 activity, which is a key indicator of apoptosis. This compound is used in various assays to study apoptotic pathways, screen for apoptosis-inducing drugs, and investigate the mechanisms of diseases such as cancer and neurodegenerative disorders .

Wirkmechanismus

The compound exerts its effects by serving as a substrate for caspase-3. When caspase-3 is activated during apoptosis, it cleaves the peptide bond in N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-Trifluoromethylcoumarin. This cleavage event is highly specific to caspase-3, making the compound an excellent tool for studying apoptotic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin

- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-Trifluoromethylcoumarin

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin

Uniqueness: N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-Trifluoromethylcoumarin is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. The trifluoromethyl group enhances the compound’s membrane permeability compared to similar compounds with methyl groups, making it more effective in cellular assays .

Eigenschaften

IUPAC Name |

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)

![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)